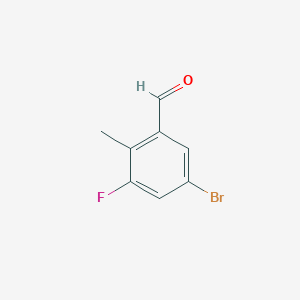![molecular formula C23H14BrN B13647911 4'-(4-Bromonaphthalen-1-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13647911.png)
4'-(4-Bromonaphthalen-1-yl)-[1,1'-biphenyl]-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(4-Bromonaphthalen-1-yl)-[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromonaphthalene moiety attached to a biphenyl structure with a carbonitrile group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Bromonaphthalen-1-yl)-[1,1’-biphenyl]-4-carbonitrile typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
The reaction proceeds by forming a carbon-carbon bond between the aryl halide and the aryl boronic acid, resulting in the formation of the biphenyl structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, higher yields, and scalability. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-(4-Bromonaphthalen-1-yl)-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The carbonitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
4’-(4-Bromonaphthalen-1-yl)-[1,1’-biphenyl]-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4’-(4-Bromonaphthalen-1-yl)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-naphthaleneboronic acid
- 4-Bromophenylboronic acid
- 2-Bromophenylboronic acid
Uniqueness
4’-(4-Bromonaphthalen-1-yl)-[1,1’-biphenyl]-4-carbonitrile is unique due to its specific structural features, including the combination of a bromonaphthalene moiety with a biphenyl structure and a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C23H14BrN |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
4-[4-(4-bromonaphthalen-1-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C23H14BrN/c24-23-14-13-20(21-3-1-2-4-22(21)23)19-11-9-18(10-12-19)17-7-5-16(15-25)6-8-17/h1-14H |
InChI Key |
NVEXUYFIEZXYTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC=C(C=C3)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


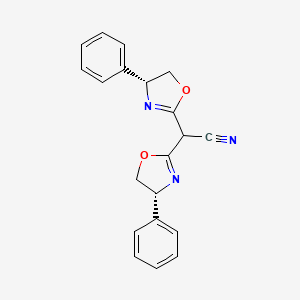
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13647834.png)
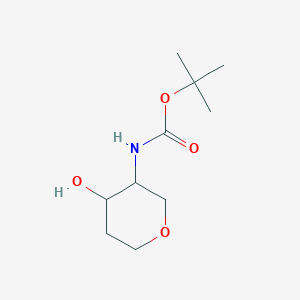
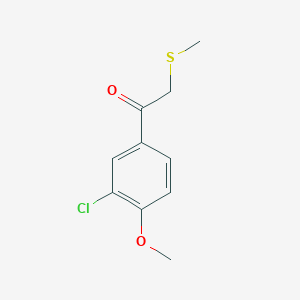
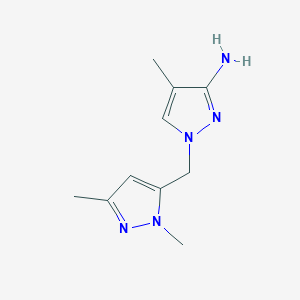
![3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647866.png)
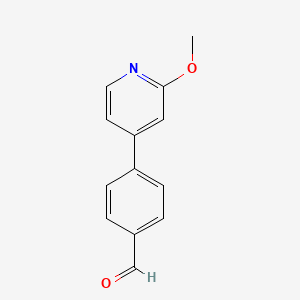
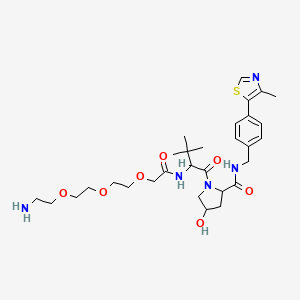
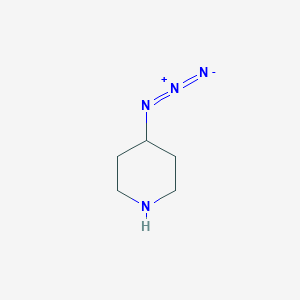
![9-Amino-3-((benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13647903.png)
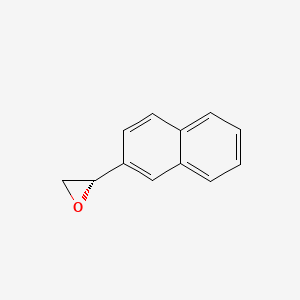
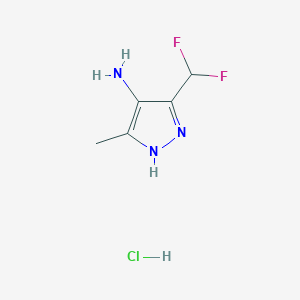
![Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13647916.png)
